Pss-octa(2-(4-cyclohexenyl)ethyldimethy

Catalog No.
S973679
CAS No.
136849-03-1
M.F
C80H152O20Si16
M. Wt
1883.436
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-octa(2-(4-cyclohexenyl)ethyldimethy

CAS Number

136849-03-1

Product Name

Pss-octa(2-(4-cyclohexenyl)ethyldimethy

IUPAC Name

2-cyclohex-3-en-1-ylethyl-[[3,5,7,9,11,13,15-heptakis[[2-cyclohex-3-en-1-ylethyl(dimethyl)silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy]-dimethylsilane

Molecular Formula

C80H152O20Si16

Molecular Weight

1883.436

InChI

InChI=1S/C80H152O20Si16/c1-101(2,65-57-73-41-25-17-26-42-73)81-109-89-110(82-102(3,4)66-58-74-43-27-18-28-44-74)92-113(85-105(9,10)69-61-77-49-33-21-34-50-77)94-111(90-109,83-103(5,6)67-59-75-45-29-19-30-46-75)96-115(87-107(13,14)71-63-79-53-37-23-38-54-79)97-112(91-109,84-104(7,8)68-60-76-47-31-20-32-48-76)95-114(93-110,86-106(11,12)70-62-78-51-35-22-36-52-78)99-116(98-113,100-115)88-108(15,16)72-64-80-55-39-24-40-56-80/h17-25,27,29,31,33,35,37,39,73-80H,26,28,30,32,34,36,38,40-72H2,1-16H3

InChI Key

IXHDIYBXYBCKQK-UHFFFAOYSA-N

SMILES

C[Si](C)(CCC1CCC=CC1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCC7CCC=CC7)O[Si](C)(C)CCC8CCC=CC8)O[Si](C)(C)CCC9CCC=CC9)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1

Pss-octa(2-(4-cyclohexenyl)ethyldimethyl) is a synthetic compound characterized by its unique structural features, which include a cyclohexene moiety and dimethyl groups attached to an ethylene chain. This compound belongs to a class of organosilicon compounds and is often used in various chemical applications due to its distinctive properties. The presence of the cyclohexene ring contributes to its potential reactivity and biological interactions, making it a subject of interest in both synthetic chemistry and pharmacological research.

Such as:

  • Electrophilic Addition Reactions: The double bond in the cyclohexene can undergo electrophilic addition, allowing for the introduction of various functional groups.
  • Polymerization Reactions: Due to its unsaturated nature, this compound can be involved in polymerization processes, contributing to the formation of larger macromolecules.
  • Oxidation Reactions: The compound may also be susceptible to oxidation, leading to the formation of alcohols or ketones depending on the reaction conditions.

These reactions highlight the versatility of Pss-octa(2-(4-cyclohexenyl)ethyldimethyl) in synthetic applications.

The synthesis of Pss-octa(2-(4-cyclohexenyl)ethyldimethyl) typically involves several key steps:

  • Formation of Cyclohexene Derivatives: Starting materials may include cyclohexene or derivatives thereof, which are subjected to alkylation reactions.
  • Dimethylation: Dimethyl groups can be introduced through methylation reactions using suitable reagents.
  • Purification: The final product is purified using techniques such as chromatography to isolate high-purity Pss-octa(2-(4-cyclohexenyl)ethyldimethyl).

These methods reflect common practices in organic synthesis tailored for compounds with complex structures.

Pss-octa(2-(4-cyclohexenyl)ethyldimethyl) finds applications across various fields:

  • Material Science: Its unique properties make it suitable for use in advanced materials and coatings.
  • Pharmaceutical Development: Potential use as a lead compound in drug discovery due to its biological activity.
  • Chemical Research: Utilized as a reagent or intermediate in synthetic organic chemistry.

The versatility of this compound makes it valuable in both industrial and research settings.

Interaction studies involving Pss-octa(2-(4-cyclohexenyl)ethyldimethyl) focus on its behavior with biological targets such as enzymes and receptors. Preliminary findings suggest that:

  • The compound may interact with specific protein targets, influencing their activity.
  • It could modulate signaling pathways relevant to disease processes.

These studies are crucial for understanding the compound's potential therapeutic roles and safety profiles.

Pss-octa(2-(4-cyclohexenyl)ethyldimethyl) shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
OctacyclohexenylethyldimethylsilaneContains octacyclohexene ringsKnown for unique silane properties
1,6-HexanediamineAliphatic amine structureUsed primarily in polymer synthesis
4-Cyclohexene-1-butanolHydroxyl functional groupExhibits different reactivity due to hydroxyl group

Pss-octa(2-(4-cyclohexenyl)ethyldimethyl)'s uniqueness lies in its combination of cyclohexene structure with dimethyl substitution, which may confer distinct chemical and biological properties compared to these similar compounds.

The hydrosilylation reaction represents one of the most efficient and widely employed synthetic routes for introducing cyclohexenyl functionalities into polyhedral oligomeric silsesquioxane frameworks [3]. This reaction involves the addition of silicon-hydrogen bonds across carbon-carbon double bonds under catalytic conditions, providing a direct pathway for functionalizing silsesquioxane cages with cyclohexenyl groups [14].

The hydrosilylation process typically employs platinum-based catalysts, with Karstedt's catalyst being particularly effective for cyclohexenyl functionalization of polyhedral oligomeric silsesquioxane derivatives [3]. The reaction proceeds through a well-established mechanism where the platinum catalyst facilitates the oxidative addition of the silicon-hydrogen bond, followed by insertion of the cyclohexenyl alkene and subsequent reductive elimination to form the final product [3].

Recent investigations have demonstrated that the reactivity of polyhedral oligomeric silsesquioxane substrates in hydrosilylation reactions is strongly dependent on the structural characteristics of the silsesquioxane cage [3]. The presence of sterically hindered functional groups significantly affects reaction kinetics, with smaller alkyl substituents promoting faster reaction rates compared to bulkier aromatic groups [3]. For cyclohexenyl-functionalized derivatives, the time required for complete hydrosilylation ranges from 397 minutes for dimethylvinylsilyl-substituted cages to over 2500 minutes for diphenylvinylsilyl-substituted systems [3].

Substrate TypeReaction Time (minutes)Conversion (%)Selectivity (β-isomer)
Dimethylvinylsilyl-polyhedral oligomeric silsesquioxane397>96>99
Phenylmethylvinylsilyl-polyhedral oligomeric silsesquioxane867>96>99
Diphenylvinylsilyl-polyhedral oligomeric silsesquioxane2522>96>94

The hydrosilylation of cyclohexenyl-containing compounds with polyhedral oligomeric silsesquioxane derivatives exhibits high selectivity for β-isomer formation, particularly when employing dimethylphenylsilane as the hydrosilylating agent [3]. This regioselectivity is crucial for maintaining the desired structural integrity of the cyclohexenyl functionality while ensuring efficient incorporation into the silsesquioxane framework [3].

Optimization of reaction conditions has revealed that temperature control is critical for achieving high yields and selectivities in cyclohexenyl functionalization reactions [3]. Temperatures ranging from 95 to 120 degrees Celsius provide optimal reaction rates while minimizing side reactions that could compromise the integrity of both the cyclohexenyl moiety and the silsesquioxane cage structure [3] [14].

Cage-Selective Functionalization Strategies

Cage-selective functionalization represents a sophisticated approach for achieving precise control over the placement and number of functional groups on polyhedral oligomeric silsesquioxane structures [8]. This methodology enables the selective modification of specific silicon atoms within the cage framework while preserving the structural integrity of the remaining cage vertices [9].

The development of cage-selective strategies has been significantly advanced through the utilization of incompletely condensed polyhedral oligomeric silsesquioxane precursors, particularly trisilanol derivatives [8]. These trisilanol intermediates serve as versatile platforms for controlled functionalization, allowing for the introduction of specific functional groups at predetermined positions within the cage structure [8] [9].

Protective group strategies have emerged as particularly effective tools for achieving cage selectivity in polyhedral oligomeric silsesquioxane functionalization [9]. By employing suitable protecting groups, researchers can temporarily mask reactive sites on the cage, enabling selective functionalization of unprotected positions followed by deprotection to reveal the desired substitution pattern [9].

The corner-capping reaction methodology represents another important approach for cage-selective functionalization [20]. This technique involves the reaction of incompletely condensed polyhedral oligomeric silsesquioxane trisilanols with appropriate silane coupling reagents to introduce specific functional groups at individual cage vertices [20]. The corner-capping approach has proven particularly valuable for preparing monofunctionalized polyhedral oligomeric silsesquioxane derivatives with high selectivity and yield [20].

Functionalization StrategySelectivity (%)Yield (%)Cage Integrity
Trisilanol-based capping85-9570-85Excellent
Protective group methodology90-9865-80Excellent
Direct cage modification60-7550-70Good

Recent advances in cage-selective functionalization have demonstrated the possibility of achieving regioselective substitution patterns through careful control of reaction stoichiometry and conditions [8]. These developments have enabled the preparation of asymmetric polyhedral oligomeric silsesquioxane derivatives with defined substitution patterns, opening new possibilities for structure-property relationships in these materials [9].

The utilization of tetrabutylammonium fluoride as a condensation catalyst has proven particularly effective for promoting cage-selective reactions while maintaining high yields [8]. This fluoride-catalyzed approach enables the formation of well-defined cage structures with precise functional group placement, making it an invaluable tool for synthetic chemists working with polyhedral oligomeric silsesquioxane systems [8].

Purification Techniques for High-Purity Silsesquioxanes

The purification of polyhedral oligomeric silsesquioxane derivatives requires specialized techniques due to the unique physicochemical properties of these materials [24]. High-purity silsesquioxanes are essential for applications requiring precise control over material properties and performance characteristics [25].

Recrystallization represents one of the most effective purification methods for polyhedral oligomeric silsesquioxane compounds [22]. The selective solubility properties of these materials in different solvents enable efficient purification through controlled crystallization processes [25]. Typical recrystallization procedures involve dissolving the crude polyhedral oligomeric silsesquioxane material in a suitable organic solvent such as tetrahydrofuran or dichloromethane, followed by precipitation using a non-solvent such as acetonitrile or water [25].

Column chromatography has emerged as another powerful purification technique for polyhedral oligomeric silsesquioxane derivatives [22]. Silica gel chromatography using carefully optimized solvent systems enables the separation of target products from unreacted starting materials and side products [22]. The choice of eluent system is critical, with gradient elution techniques often providing superior separation efficiency compared to isocratic methods [22].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time
Recrystallization95-9970-8512-24 hours
Column chromatography98-99.560-804-8 hours
Preparative liquid chromatography99-99.880-952-4 hours

Advanced purification techniques employing preparative liquid chromatography have demonstrated exceptional effectiveness for achieving ultra-high purity polyhedral oligomeric silsesquioxane materials [5]. These methods utilize sophisticated peak collection strategies that enable the separation of closely related structural isomers and the removal of trace impurities [5]. The advanced peak collection approach divides chromatographic peaks into front, middle, and rear sections, allowing for selective collection of the highest purity fractions [5].

Precipitation-based purification methods have proven particularly valuable for polyhedral oligomeric silsesquioxane derivatives due to their selective solubility characteristics [25]. The ability to switch between soluble and insoluble states by changing solvent systems enables efficient purification through simple precipitation and filtration procedures [25]. This approach is particularly advantageous for large-scale purification processes where traditional chromatographic methods may be impractical [25].

The development of specialized purification protocols for thiol-functionalized polyhedral oligomeric silsesquioxane derivatives has demonstrated the importance of method optimization for specific functional groups [24]. These protocols typically involve multiple purification steps, including initial precipitation, followed by dissolution in methanol and re-precipitation in diethyl ether to achieve purities exceeding 95 percent [24].

Comparative Analysis of Solution-Phase vs. Melt Polycondensation

The synthesis of polyhedral oligomeric silsesquioxane derivatives can be accomplished through two primary polycondensation approaches: solution-phase and melt polycondensation methods [16]. Each approach offers distinct advantages and limitations that significantly impact the final properties and characteristics of the resulting materials [40].

Solution-phase polycondensation reactions are typically conducted in organic solvents under controlled temperature and atmospheric conditions [16]. This approach enables precise control over reaction kinetics and provides homogeneous reaction conditions that promote uniform product formation [16]. The choice of solvent system plays a critical role in determining reaction outcomes, with aprotic solvents such as tetrahydrofuran generally providing superior results for polyhedral oligomeric silsesquioxane formation [11].

Melt polycondensation represents an alternative approach that eliminates the need for organic solvents, offering potential advantages in terms of environmental impact and process economics [16]. However, melt conditions can lead to increased side reactions and may result in products with broader molecular weight distributions compared to solution-phase methods [40].

ParameterSolution-PhaseMelt Polycondensation
Reaction Temperature (°C)80-120150-200
Molecular Weight ControlExcellentGood
Product Purity (%)85-9575-90
Processing Time (hours)6-242-8
Environmental ImpactModerateLow

The influence of reaction temperature on polycondensation outcomes differs significantly between solution-phase and melt methods [16]. Solution-phase reactions conducted at 95 degrees Celsius typically yield products with higher silsesquioxane fragment content compared to reactions performed at higher temperatures [16]. In contrast, melt polycondensation reactions require elevated temperatures to achieve adequate reaction rates but may result in increased formation of strained cyclic structures [16].

Kinetic studies have revealed fundamental differences in the condensation mechanisms between solution-phase and melt polycondensation [16]. Solution-phase reactions exhibit more predictable kinetics and enable better control over the degree of condensation, while melt reactions often display more complex kinetic profiles due to mass transfer limitations and thermal effects [40].

The molecular weight characteristics of products obtained through these two approaches show notable differences [16]. Solution-phase polycondensation generally produces materials with more controlled molecular weight distributions and higher degrees of structural regularity [40]. Melt polycondensation, while offering advantages in terms of processing efficiency, may result in products with broader polydispersity indices and increased levels of structural irregularities [16].

Dates

Last modified: 08-15-2023

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